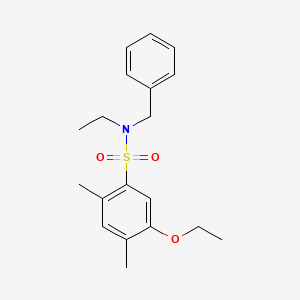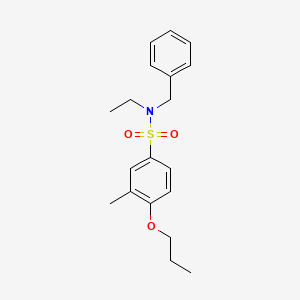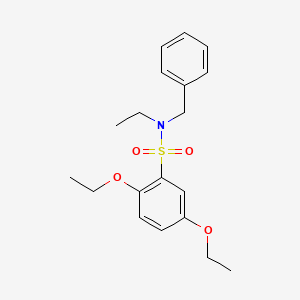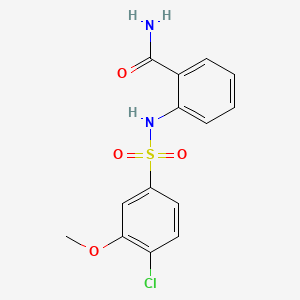
BIS(DIMETHYLDITHIOCARBAMATO)IRON
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS(DIMETHYLDITHIOCARBAMATO)IRON: is a coordination compound with the chemical formula C6H16FeN2S4 It is known for its distinctive structure, where the iron atom is coordinated with two dimethyldithiocarbamate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BIS(DIMETHYLDITHIOCARBAMATO)IRON typically involves the reaction of iron salts with dimethyldithiocarbamate ligands. One common method is to react iron(III) chloride with sodium dimethyldithiocarbamate in an aqueous solution. The reaction proceeds as follows:
FeCl3+2NaS2CN(CH3)2→Fe(S2CN(CH3)2)2+3NaCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: BIS(DIMETHYLDITHIOCARBAMATO)IRON undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(II) complexes.
Substitution: The dimethyldithiocarbamate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often involve other dithiocarbamates or similar ligands.
Major Products:
Oxidation: Iron(III) dimethyldithiocarbamate complexes.
Reduction: Iron(II) dimethyldithiocarbamate complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
BIS(DIMETHYLDITHIOCARBAMATO)IRON has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the vulcanization of rubber and as an additive in lubricants and other industrial products.
Mécanisme D'action
The mechanism of action of BIS(DIMETHYLDITHIOCARBAMATO)IRON involves its interaction with molecular targets and pathways within cells. The compound can bind to metal ions and proteins, affecting their function. In biological systems, it may interfere with metal-dependent enzymes and disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Zinc bis(dimethyldithiocarbamate):
Copper bis(dimethyldithiocarbamate): Used in materials science and as an anticancer agent.
Uniqueness: BIS(DIMETHYLDITHIOCARBAMATO)IRON is unique due to its specific coordination with iron, which imparts distinct chemical and biological properties compared to its zinc and copper counterparts
Propriétés
Numéro CAS |
15339-38-5 |
|---|---|
Formule moléculaire |
C37H43N4.ClO4 |
Poids moléculaire |
0 |
Synonymes |
BIS(DIMETHYLDITHIOCARBAMATO)IRON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










